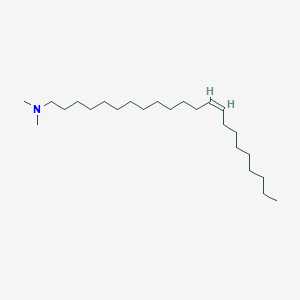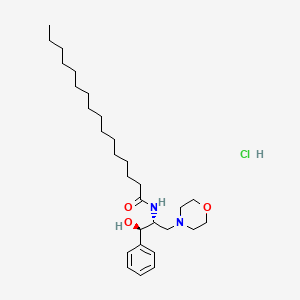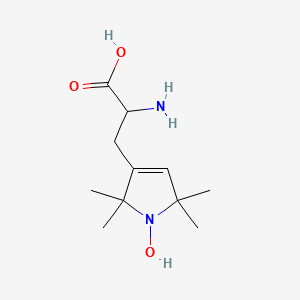
2-Amino-3-(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-3-(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)propanoic acid” is a complex organic compound. It is an alpha-amino acid, which means it contains an amino group (–NH 2), a carboxyl group (–COOH), and a side chain or R group, all attached to the alpha carbon . The structure of this compound includes a hydroxyl group at the third carbon and an amino group at the second carbon .
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anti-inflammatory Applications
Hydroxy acids and their derivatives, including compounds structurally related to 2-Amino-3-(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)propanoic acid, have been widely utilized for their antioxidant properties. These compounds play a significant role in combating oxidative stress and have potential therapeutic applications in treating diseases associated with inflammation and free radical damage. The low toxicity and nonmutagenic nature of certain aminoxyl radicals related to hydroxy acids underline their safety and potential for drug development and cosmetic applications (Sosnovsky, 1992)[https://consensus.app/papers/evaluation-status-toxicity-aminoxyl-radicals-sosnovsky/fe8e1ef225ce54d48002e3e4c6a63cae/?utm_source=chatgpt].
Skin Care and Dermatological Applications
Hydroxy acids, including alpha-hydroxy acids (AHAs) and beta-hydroxy acids (BHAs), are key ingredients in cosmetic and dermatological formulations. These compounds are used to treat various skin conditions, including acne, photoaging, pigmentation disorders, and psoriasis, highlighting their versatile applications in enhancing skin health and appearance. Their mechanism of action, safety, and effects on skin cells are critical areas of ongoing research (Kornhauser, Coelho, & Hearing, 2010)[https://consensus.app/papers/applications-acids-classification-mechanisms-kornhauser/4a1a3dce88d45e318968853e396863da/?utm_source=chatgpt].
Drug Synthesis and Pharmaceutical Applications
The flexibility, diversity, and unique properties of levulinic acid, a compound structurally related to hydroxy acids, underscore its importance in drug synthesis. Levulinic acid and its derivatives can serve as precursors or intermediates in the synthesis of various pharmaceuticals, offering pathways to cleaner, more cost-effective, and efficient drug production processes. This versatility extends to cancer treatment, medical materials, and other medical fields, indicating the broad potential of these compounds in pharmaceutical research and development (Zhang et al., 2021)[https://consensus.app/papers/review-biomassderived-application-drug-synthesis-zhang/390d97c08f2a589da6773d873e1449d6/?utm_source=chatgpt].
Molecular and Cellular Biology Research
Compounds like TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) have found applications in molecular and cellular biology research, particularly in the study of peptides and proteins. The incorporation of TOAC into peptides allows for detailed analysis of peptide structure, dynamics, and interactions with other biomolecules, utilizing techniques such as electron paramagnetic resonance (EPR) spectroscopy. This research is fundamental in understanding biological processes at the molecular level and designing new therapeutic agents (Schreier et al., 2012)[https://consensus.app/papers/spin-label-amino-acid-toac-uses-studies-peptides-schreier/5f02491165cf5568b48d476d07dc24e6/?utm_source=chatgpt].
Eigenschaften
IUPAC Name |
2-amino-3-(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-10(2)6-7(5-8(12)9(14)15)11(3,4)13(10)16/h6,8,16H,5,12H2,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKOVRFIIQTTEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1O)(C)C)CC(C(=O)O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-2-carboxyethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


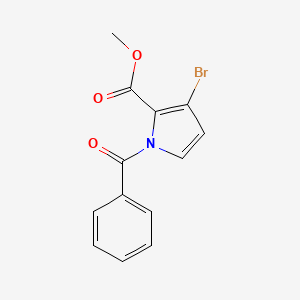
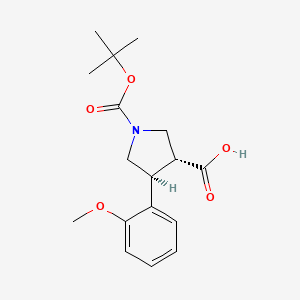
![2-[6-[[3-[2,6-Dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid](/img/structure/B570506.png)
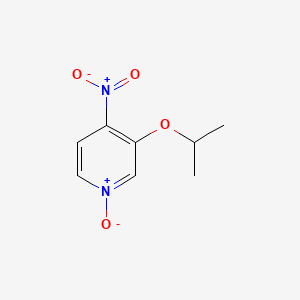
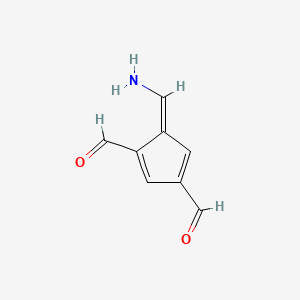
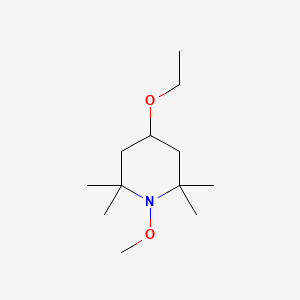
![6-Fluoro-1-(fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B570513.png)
